tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate
Description
Chemical Structure and Properties The compound tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate is a pyrrolidine derivative featuring a tert-butyl group at the 3-position of the pyrrolidine ring and a tert-butyl carbamate moiety attached via a methylene bridge. This structure confers unique steric and electronic properties, making it valuable in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(2,3)14(7-8-15-9-14)10-16-11(17)18-13(4,5)6/h15H,7-10H2,1-6H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJIHHCAFVXGKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCNC1)CNC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a protecting group for the amine functionality. The reaction is carried out under mild conditions, often in the presence of a base such as cesium carbonate (Cs2CO3) and a catalyst like tetrabutylammonium iodide (TBAI) .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Pd, NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides, SOCl2
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound exhibits several notable chemical properties:
- Molecular Weight : 256.38 g/mol
- CAS Number : 2080412-59-3
- Physical State : Typically appears as a white to off-white solid.
The structure includes a tert-butyl group attached to a pyrrolidine ring, which contributes to its lipophilicity and potential bioactivity.
Medicinal Chemistry Applications
-
Neuropharmacological Research :
- Tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate has been investigated for its potential neuroprotective effects. Similar compounds have shown promise in inhibiting amyloid-beta aggregation, a key factor in Alzheimer’s disease pathology. This suggests that derivatives of this compound could serve as candidates for further development in treating neurodegenerative diseases .
-
Inhibitory Activity :
- Compounds with similar structures have been studied for their ability to inhibit acetylcholinesterase and β-secretase activities, which are crucial in the management of Alzheimer's disease. These mechanisms are vital for preventing the breakdown of acetylcholine and reducing amyloid plaque formation .
Synthesis and Precursor Role
This compound can serve as a precursor for synthesizing other bioactive compounds. Its structural features allow for modifications that can lead to derivatives with enhanced pharmacological properties. The synthesis typically involves the reaction of pyrrolidine derivatives with tert-butoxycarbonyl (Boc) protection strategies, facilitating further functionalization and exploration of therapeutic applications.
Case Studies and Research Findings
Several studies have highlighted the potential applications of related compounds:
- In Vitro Studies :
- In Vivo Models :
Mechanism of Action
The mechanism of action of tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The pyrrolidine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity .
Comparison with Similar Compounds
Key Features
- Core Structure : Pyrrolidine ring with dual tert-butyl substituents.
- Functional Groups : Carbamate (Boc-protected amine) and tert-butyl groups enhance solubility and stability.
- Stereochemical Considerations : The 3-tert-butyl substituent on the pyrrolidine ring may influence stereoselectivity in reactions or biological activity .
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes structurally related compounds and their key differences:
Key Differences and Implications
Electron-Withdrawing Groups: Compounds like tert-butyl N-[(3R)-3-methyl-5-oxopyrrolidin-3-yl]carbamate (with a 5-oxo group) exhibit altered electronic profiles, enhancing hydrogen-bonding capacity for biological target interactions .
Stereochemical Influence :
- Enantiomers such as (R)- and (S)-configured pyrrolidine derivatives (e.g., vs. 15) show divergent biological activities. For example, pyrimidine-substituted analogs () are used in kinase inhibitors where stereochemistry dictates binding affinity .
Applications in Drug Discovery :
- Pyrimidine Derivatives : Compounds like tert-butyl N-[(3S)-1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate are pivotal in developing kinase inhibitors due to pyrimidine's role in mimicking adenine in ATP-binding pockets .
- Benzoyl Derivatives : The benzoyl group in enhances blood-brain barrier penetration, making it suitable for CNS-targeted drugs .
Biological Activity
tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate (CAS Number: 2080412-59-3) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H28N2O2 |
| Molecular Weight | 256.38 g/mol |
| CAS Number | 2080412-59-3 |
| Purity | Minimum 95% |
| Storage Conditions | Inert atmosphere, 0-8°C |
The biological activity of this compound is primarily linked to its interactions with various biological targets:
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : Research has shown that related compounds can exert neuroprotective effects against amyloid-beta toxicity in astrocytes. For instance, some studies indicated that these compounds could improve cell viability when exposed to amyloid-beta peptides, suggesting a potential role in mitigating neurodegenerative processes .
- Antioxidant Activity : The compound may exhibit antioxidant properties by reducing oxidative stress markers such as malondialdehyde (MDA) levels in neuronal tissues. This activity is crucial for protecting cells from oxidative damage associated with various neurological disorders .
Case Studies and Experimental Results
- In Vitro Studies : In a study assessing the protective effects of related carbamates on astrocytes treated with amyloid-beta, it was found that these compounds significantly improved cell viability compared to untreated controls. The presence of the compound led to a reduction in pro-inflammatory cytokines (e.g., TNF-α), indicating its potential anti-inflammatory properties .
- In Vivo Models : In animal models subjected to oxidative stress via scopolamine administration, compounds similar to this compound showed significant reductions in MDA levels, suggesting a protective effect against oxidative damage . However, the efficacy varied compared to established treatments like galantamine.
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Acetylcholinesterase Inhibition | Enhances cholinergic signaling for neuroprotection |
| Neuroprotection | Reduces amyloid-beta toxicity in astrocytes |
| Antioxidant Effects | Lowers oxidative stress markers in neuronal tissues |
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate?
The compound is synthesized via a multi-step pathway involving carbamate protection and nucleophilic substitution. A common approach includes:
- Step 1 : Reacting 3-tert-butylpyrrolidin-3-ylmethanol with phosgene or a carbamate-forming reagent (e.g., di-tert-butyl dicarbonate) under basic conditions (e.g., triethylamine) to introduce the carbamate group.
- Step 2 : Purification via column chromatography or recrystallization to isolate the product .
Critical parameters include temperature control (0–20°C for reaction stability) and stoichiometric ratios to avoid side reactions.
Q. How is the crystal structure of this compound characterized?
X-ray crystallography is the gold standard for structural elucidation:
- Data Collection : Use a single-crystal diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation.
- Refinement : Employ SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve atomic positions and thermal parameters. The tert-butyl groups often exhibit rotational disorder, requiring careful modeling .
- Validation : Check for R-factor convergence (<5%) and verify hydrogen bonding patterns (e.g., N–H···O interactions) .
Q. What analytical techniques are used to confirm purity and identity?
- HPLC-MS : To assess purity (>95%) and detect impurities. Use a C18 column with a water/acetonitrile gradient.
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) confirm the tert-butyl signals at ~1.2 ppm (singlet, 9H) and carbamate carbonyl at ~155 ppm .
- FT-IR : Carbamate C=O stretch near 1700 cm⁻¹ and N–H bend at ~1530 cm⁻¹ .
Advanced Research Questions
Q. How can enantiomeric separation be achieved for stereoisomers of this compound?
Chiral resolution is critical for pharmacological applications:
- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers. Monitor retention times and compare with racemic standards .
- Crystallization : Employ chiral resolving agents (e.g., tartaric acid derivatives) to form diastereomeric salts, followed by recrystallization .
- Circular Dichroism (CD) : Validate enantiopurity by analyzing Cotton effects in the 200–250 nm range .
Q. What computational methods predict its reactivity in nucleophilic substitution reactions?
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states and activation energies. Focus on steric effects from the tert-butyl group, which hinder nucleophilic attack at the pyrrolidine nitrogen .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in dichloromethane) to assess reaction feasibility under varying conditions .
Q. How does the tert-butyl group influence solid-state packing and solubility?
- Packing Analysis : The bulky tert-butyl group disrupts dense packing, reducing melting points (observed experimentally at ~120–130°C). This increases solubility in non-polar solvents (e.g., toluene) compared to unsubstituted carbamates .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O contacts contribute ~12% of surface contacts) using CrystalExplorer .
Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?
- Low-Temperature Reactions : Conduct substitutions below −20°C to suppress epimerization.
- Protecting Group Choice : Use acid-labile groups (e.g., Boc) instead of base-sensitive ones to preserve stereochemistry during deprotection .
- Kinetic Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate steps .
Q. How is this compound utilized as an intermediate in bioactive molecule synthesis?
- Peptidomimetics : The pyrrolidine scaffold mimics proline in peptide chains, enhancing metabolic stability. Couple with Fmoc-protected amino acids using HATU/DIPEA activation .
- Kinase Inhibitors : Functionalize the carbamate nitrogen with aryl halides via Buchwald-Hartwig amination to target ATP-binding pockets .
Data Contradictions and Resolutions
Q. Discrepancies in reported melting points (120–150°C): How to reconcile?
Q. Conflicting bioactivity data in enzymatic assays: Methodological insights?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
